Oral Bioavailability and Blood-Brain Barrier Penetration of Bivamelagon Versus Injectable Setmelanotide
Bivamelagon is a small-molecule MC4R agonist that is orally bioavailable and demonstrates blood-brain barrier (BBB) penetration . In contrast, setmelanotide (IMCIVREE®) is an 8-amino acid cyclic peptide MC4R agonist that requires once-daily subcutaneous injection due to its negligible oral bioavailability and limited passive BBB diffusion [1]. The oral bioavailability of bivamelagon is supported by its efficacy in a diet-induced obesity (DIO) mouse model, where oral administration of 10-30 mg/kg for 16 days produced significant weight loss .
| Evidence Dimension | Route of Administration and Blood-Brain Barrier Penetration |
|---|---|
| Target Compound Data | Orally bioavailable; demonstrated brain penetrance; in vivo efficacy at 10-30 mg/kg p.o. in DIO mice |
| Comparator Or Baseline | Setmelanotide: Requires once-daily subcutaneous injection; peptide with limited passive BBB diffusion [1] |
| Quantified Difference | Bivamelagon: oral; Setmelanotide: subcutaneous only |
| Conditions | Preclinical pharmacokinetic and pharmacodynamic studies |
Why This Matters
For long-term preclinical studies or therapeutic development, oral dosing reduces animal handling stress, simplifies chronic administration protocols, and improves patient compliance in clinical settings.
- [1] Rhythm Pharmaceuticals. IMCIVREE® (setmelanotide) Prescribing Information. U.S. Food and Drug Administration. View Source
